molecular formula C10H10O4 B1342308 (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid CAS No. 915971-32-3

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid

Cat. No.: B1342308
CAS No.: 915971-32-3
M. Wt: 194.18 g/mol
InChI Key: YCCSWLJUVZBEAS-SECBINFHSA-N
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Description

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Intermediate for Synthesis of Phenoxy-carboxylic Herbicides :

    • An intermediate, closely related to "(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid," namely R-(+)-2-(4-hydroxyphenoxy)-propionic acid, was synthesized for use in phenoxy-carboxylic herbicides. The study demonstrated a technical improvement in synthesis, achieving a total yield of 48.2% and characterized by various spectroscopic methods (Shen Yong-cun, 2006).
  • Green Chemistry in Acylation :

    • A green route for the acylation of resorcinol with acetic acid was developed, showcasing the synthesis of 2',4'-dihydroxyacetophenone (a related compound) as a more environmentally friendly process. This approach avoids waste disposal issues associated with traditional methods (G. Yadav & A. V. Joshi, 2002).
  • Enantioselective Synthesis :

    • Research into dinuclear zinc-ProPhenol-catalyzed enantioselective α-hydroxyacetate aldol reactions with activated ester equivalents has shown that such methods can produce syn 1,2-diols with high yield, diastereoselectivity, and enantioselectivity. This demonstrates the compound's utility in synthesizing carboxylic acid derivatives, including amides and esters (B. Trost, D. Michaelis, & M. Truica, 2013).

Biocatalysis and Microbial Applications

  • Biocatalysis for Reduction of Acetophenones :

    • A novel Rhodococcus strain was identified for effectively reducing acetophenones to S-(−)-1-(para-hydroxyphenyl)ethanol, demonstrating the biocatalytic potential of microorganisms in synthesizing enantiomerically pure compounds. This strain also exhibited para-acetylphenol hydroxylase activity, highlighting its dual-functional enzymatic capabilities (Rui Zhang et al., 2012).
  • Enzymatic Resolution of α-Hydroxy Acids :

    • A study on the enzymatic resolution of α-hydroxy acids using modified substrates and esterase mutations showed improved catalytic efficiency and selectivity. This advancement indicates the role of biocatalysis in producing optically pure α-hydroxy acids, crucial for pharmaceutical applications (B. Ma et al., 2014).

Material Science and Environmental Applications

  • Advanced Oxidation Processes (AOPs) :

    • The study on cobalt/peracetic acid for the advanced oxidation of aromatic organic compounds showcases the potential of acetylperoxyl radicals in pollutant degradation. This research provides insights into AOPs that could be beneficial for environmental cleanup efforts (Juhee Kim et al., 2020).
  • Organogelator Properties :

    • (R)-9-hydroxystearic acid, a compound with structural similarities, exhibits properties as an antiproliferative agent and potential applications in medical and pharmaceutical industries. The study on its structure and rheological properties highlights the significance of such hydroxyacids in developing new materials with specialized applications (F. Asaro et al., 2019).

Properties

IUPAC Name

(2R)-2-(2-acetylphenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)7-4-2-3-5-8(7)9(12)10(13)14/h2-5,9,12H,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCSWLJUVZBEAS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595376
Record name (2R)-(2-Acetylphenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915971-32-3
Record name (2R)-(2-Acetylphenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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